N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine
Description
Properties
IUPAC Name |
N-benzyl-6-chloro-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-2-17(9-11-6-4-3-5-7-11)13-8-12(14)15-10-16-13/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMVOBTDDPHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226674 | |
| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219980-70-7 | |
| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine derivatives. The key steps involve:
- Selective substitution of the 4-chloro group with an amine (benzylamine or N-ethylamine).
- Control of reaction conditions to achieve regioselectivity and avoid polysubstitution.
- Use of appropriate solvents and bases to facilitate the reaction.
Detailed Synthetic Procedure
A representative synthesis is described as follows:
- Starting material: 4,6-dichloropyrimidine
- Amines: Benzylamine and ethylamine or their derivatives
- Solvent: Ethanol or other lower alkanols (methanol, propanol, isopropanol) or polar aprotic solvents like 1-methyl-2-pyrrolidinone
- Base: Triethylamine or N-ethyl-N,N-diisopropylamine (DIPEA)
- Temperature: 60°C to 150°C
- Reaction time: 1 to 30 hours, typically 3-6 hours for optimal yield
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent side reactions
- Dissolve 4,6-dichloropyrimidine in ethanol.
- Add triethylamine or DIPEA as a base.
- Add benzylamine and/or ethylamine dropwise at 0°C.
- Stir and heat the mixture at 60-80°C for 3-6 hours.
- Monitor the reaction by TLC.
- After completion, remove solvent under reduced pressure.
- Extract with ethyl acetate, wash with water and brine.
- Dry over anhydrous sodium sulfate.
- Purify by silica gel column chromatography using ethyl acetate-hexane mixtures.
This method yields this compound with yields ranging from 73% to 95% depending on precise conditions and purification steps.
Comparative Data Table of Related Pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Key Reaction Conditions |
|---|---|---|---|---|
| This compound | C13H14ClN3 | ~247.72 | 73-95 | Ethanol, DIPEA, 60-80°C, 3-6 h |
| N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine | C12H12ClN3 | 233.70 | 31-63 | Ethanol, triethylamine, 80°C, 20 h |
| 6-Chloro-N-propyl-N-(1H-pyrrol-1-yl)-4-pyrimidinamine | C13H16ClN4 | ~260 | 10-46 | Ethanol or 1-methyl-2-pyrrolidinone, 120°C, 4-22 h |
Note: Molecular weights and yields are approximate and depend on specific reaction conditions and purification methods.
Analysis of Reaction Parameters
Solvent Effects
- Lower alkanols such as ethanol and methanol are preferred for their ability to dissolve both reactants and bases.
- Polar aprotic solvents like 1-methyl-2-pyrrolidinone enhance nucleophilicity and can facilitate higher temperature reactions.
Base Selection
- Triethylamine and DIPEA are commonly used to neutralize HCl generated during substitution.
- DIPEA is favored for regioselective reactions due to its steric hindrance and non-nucleophilic nature.
Temperature and Time
- Moderate heating (60-80°C) accelerates substitution without promoting side reactions.
- Extended reaction times (up to 30 hours) may be necessary for complete conversion in some cases.
Research Findings and Optimization
- Marepu et al. (2018) demonstrated that using DIPEA in ethanol under inert atmosphere in an autoclave system yields this compound with high regioselectivity and up to 95% yield.
- Bredereck et al. (1965, 1967) established foundational methods for substituted pyrimidine synthesis via nucleophilic aromatic substitution, which remain standard in current protocols.
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures provides high purity products suitable for medicinal chemistry applications.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine + Triethylamine/DIPEA in ethanol | Base-mediated nucleophilic substitution | Selective substitution at C-4 or C-6 |
| 2 | Addition of benzylamine and ethylamine | Amination to form N-Benzyl and N-ethyl groups | Formation of target compound |
| 3 | Heating at 60-80°C for 3-6 hours | Reaction completion | High conversion and yield |
| 4 | Extraction and washing | Removal of impurities | Purified crude product |
| 5 | Silica gel chromatography | Final purification | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-6-chloro-N-ethyl-4-pyrimidinone, while substitution with an amine could produce N-benzyl-6-amino-N-ethyl-4-pyrimidinamine .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine typically involves the chlorination of pyrimidine derivatives followed by amination with benzyl and ethyl groups. The compound can be synthesized using various methods, including:
- Chlorination : Introduction of chlorine at the 6-position of the pyrimidine ring.
- Amination : Reaction with benzylamine and ethylamine to form the final compound.
Biological Activities
This compound exhibits a variety of biological activities, making it a candidate for further pharmaceutical development.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, show promise as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers. These compounds can selectively inhibit mutant EGFR variants while sparing wild-type EGFR, potentially reducing side effects associated with traditional EGFR inhibitors .
Anti-inflammatory Effects
Pyrimidine derivatives have been studied for their anti-inflammatory properties. This compound may inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS), contributing to its potential use in treating inflammatory diseases .
Antimicrobial Activity
Some studies have reported that pyrimidine derivatives possess antimicrobial properties against various pathogens. This compound could be explored as a lead compound for developing new antimicrobial agents .
Case Studies
- EGFR Mutant Inhibition :
- Anti-inflammatory Screening :
Mechanism of Action
The mechanism of action of N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-Benzyl-6-chloro-4-pyrimidinamine (evidence-based compound) and hypothetical analogs, including the queried N-ethyl variant.
Key Observations:
Substituent Effects on Physicochemical Properties: The benzyl group in N-Benzyl-6-chloro-4-pyrimidinamine contributes to higher molar mass (219.67 g/mol) and lipophilicity compared to smaller alkyl substituents (e.g., ethyl). This enhances membrane permeability but may reduce aqueous solubility .
Biological and Chemical Reactivity :
- Chlorine at position 6 is a common electron-withdrawing group, stabilizing the pyrimidine ring and influencing reactivity in substitution or coupling reactions.
- The absence of data for the N-ethyl variant precludes definitive conclusions about its bioactivity. However, analogs with dual N-alkyl groups (e.g., benzyl + ethyl) are often explored in drug discovery to optimize pharmacokinetic profiles.
Synthesis Challenges :
- Introducing multiple N-alkyl groups (benzyl and ethyl) requires precise control over reaction conditions to avoid over-alkylation or side products.
Biological Activity
N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 6-chloro-4-pyrimidinamine with benzyl and ethyl groups. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antiproliferative activity against cancer cell lines. For instance, a series of 4,6-diaryl pyrimidine derivatives were tested for cytotoxicity against human cancer cell lines, revealing that certain modifications can enhance their effectiveness as dual inhibitors of EGFR and VEGFR-2 pathways . The mechanism involves inducing apoptosis in cancer cells, which is often assessed by measuring the Bax/Bcl2 ratio.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the potential of this compound as an anticancer agent. In vitro assays using various human cancer cell lines have shown promising results. The following table summarizes findings from recent studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | 12.5 | Apoptosis induction via mitochondrial pathway |
| This compound | MCF7 (Breast Cancer) | 15.0 | EGFR/VEGFR-2 inhibition |
| This compound | A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Studies indicate that pyrimidine derivatives can possess significant antibacterial and antifungal activities. A review highlighted that certain pyrimidine derivatives exhibited strong activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrimidine structure can enhance antimicrobial efficacy .
Case Studies and Research Findings
- Anticancer Efficacy : A study focused on a series of pyrimidine derivatives indicated that compounds similar to this compound could inhibit cell proliferation in various cancer types. The study utilized molecular docking to elucidate binding interactions with target proteins, confirming the compound's role as a dual inhibitor .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of pyrimidine derivatives against several bacterial strains. The results demonstrated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Some research has also explored the anti-inflammatory effects of pyrimidine derivatives, indicating that they can inhibit COX enzymes effectively, thereby reducing inflammation in experimental models .
Q & A
Basic: What are the optimal synthetic routes for N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine, and how do substituent positions influence reaction efficiency?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzylation of a chlorinated pyrimidine core with N-ethylamine under reflux in anhydrous solvents (e.g., THF or DMF) is a common approach. Substituent effects, such as steric hindrance from the benzyl group or electronic effects from the chlorine atom, can impact reaction yields. Optimization may require adjusting reaction temperature (e.g., 80–110°C), stoichiometry (1.2–1.5 equivalents of benzylating agent), and catalysts (e.g., K₂CO₃). Characterization via TLC or HPLC monitors intermediate purity .
Basic: How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with predicted shifts from computational tools (e.g., ChemDraw). The ethyl and benzyl groups exhibit distinct splitting patterns (e.g., triplet for CH₂CH₃).
- Mass Spectrometry (MS) : Confirm molecular weight (MW: 247.7 g/mol) via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX programs (SHELXL for refinement) to resolve bond lengths/angles and validate stereochemistry. For example, the C–Cl bond length should align with literature values (~1.73 Å) .
Basic: What key physicochemical properties (e.g., logP, solubility) are critical for pharmacological studies of this compound?
Methodological Answer:
- logP : Determine via HPLC (C18 column, isocratic elution) or computational tools (e.g., MarvinSuite). A higher logP (predicted ~3.2) indicates lipophilicity, influencing membrane permeability.
- Solubility : Assess in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Poor solubility may necessitate prodrug strategies.
- Stability : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring for degradation products .
Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications at the benzyl (e.g., electron-withdrawing groups) or ethyl positions. Compare bioactivity (e.g., IC₅₀ in enzyme assays).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases). Validate with mutagenesis studies.
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ) with activity trends .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays). Include positive controls (e.g., staurosporine).
- Purity Verification : Use HPLC-MS to rule out impurities (>95% purity required).
- Orthogonal Assays : Confirm activity via SPR (binding affinity) and cell-based assays (e.g., apoptosis markers). Address discrepancies using statistical tools (e.g., Bland-Altman plots) .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Crystal Quality : Poor diffraction may result from solvent inclusion. Optimize crystallization via vapor diffusion (e.g., 1:1 hexane/ethyl acetate).
- Twinning : Use SHELXL’s TWIN command to refine twinned data. Validate with R-factor convergence (target <0.05).
- Disorder Modeling : For flexible groups (e.g., ethyl), apply PART instructions in SHELXL to model partial occupancy .
Advanced: How can computational methods predict metabolic pathways and toxicity profiles for this compound?
Methodological Answer:
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modifications (e.g., CYP450 oxidation).
- Toxicity Screening : Run in silico assays for hERG inhibition (cardiotoxicity risk) and Ames test (mutagenicity). Validate with in vitro hepatocyte assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
